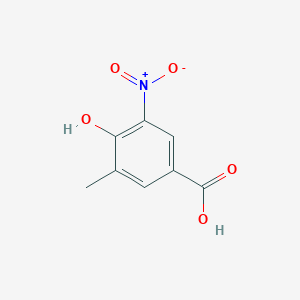

4-Hydroxy-3-methyl-5-nitrobenzoic acid

Overview

Description

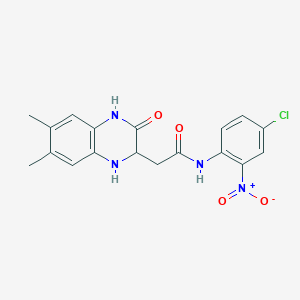

4-Hydroxy-3-methyl-5-nitrobenzoic acid: is an organic compound with the molecular formula C8H7NO5 It is a derivative of benzoic acid, characterized by the presence of hydroxyl, methyl, and nitro functional groups on the benzene ring

Mechanism of Action

Target of Action

Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets .

Mode of Action

Nitro compounds generally exhibit their effects through the nitro group (-NO2), which is a hybrid of two equivalent resonance structures . This group has a full positive charge on nitrogen and a half-negative charge on each oxygen , which can interact with various biological targets.

Biochemical Pathways

It’s worth noting that benzoxazole derivatives, which can be synthesized using compounds like 4-hydroxy-3-methyl-5-nitrobenzoic acid, have been extensively used as a starting material for different mechanistic approaches in drug discovery .

Pharmacokinetics

Nitro compounds generally exhibit lower volatility than ketones of about the same molecular weight due to the polar character of the nitro group .

Result of Action

Benzoxazole derivatives, which can be synthesized using compounds like this compound, exhibit several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

Action Environment

The nitro group in nitro compounds can interact with various environmental factors due to its polar nature .

Biochemical Analysis

Biochemical Properties

The nitro group in 4-Hydroxy-3-methyl-5-nitrobenzoic acid is a strong electron-withdrawing group, which can influence the compound’s reactivity and interactions with other molecules . The hydroxyl and carboxyl groups can form hydrogen bonds with enzymes, proteins, and other biomolecules, potentially influencing their function .

Cellular Effects

The exact cellular effects of this compound are not well-studied. Nitro compounds are known to interact with cellular processes. For instance, they can influence gene expression, cellular metabolism, and cell signaling pathways .

Molecular Mechanism

The nitro group can undergo various reactions, including reduction to an amino group, which can further react with other molecules . The hydroxyl and carboxyl groups can also participate in various reactions, potentially leading to changes in gene expression or enzyme activity .

Temporal Effects in Laboratory Settings

Nitro compounds are generally stable under normal conditions but can degrade under certain conditions, such as high temperature or in the presence of reducing agents .

Dosage Effects in Animal Models

Nitro compounds can have toxic effects at high doses .

Metabolic Pathways

Nitro compounds can be metabolized in various ways, including reduction to amino compounds .

Transport and Distribution

The compound’s polarity and ability to form hydrogen bonds suggest that it could interact with various transporters or binding proteins .

Subcellular Localization

Its chemical properties suggest that it could localize to various compartments or organelles based on its interactions with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nitration of 4-Hydroxy-3-methylbenzoic acid: The compound can be synthesized by nitrating 4-hydroxy-3-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.

Oxidation of 4-Hydroxy-3-methyl-5-nitrotoluene: Another method involves the oxidation of 4-hydroxy-3-methyl-5-nitrotoluene using oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

Industrial Production Methods: Industrial production methods for 4-Hydroxy-3-methyl-5-nitrobenzoic acid are similar to the synthetic routes mentioned above but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in 4-Hydroxy-3-methyl-5-nitrobenzoic acid can undergo oxidation to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with carboxylic acids or acylation with acid chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents in acidic or basic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like sodium borohydride.

Substitution: Carboxylic acids or acid chlorides in the presence of a catalyst like sulfuric acid or pyridine.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Esters or acylated products.

Scientific Research Applications

Chemistry: 4-Hydroxy-3-methyl-5-nitrobenzoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules.

Biology: In biological research, this compound is used to study the effects of nitro and hydroxyl groups on biological systems. It can be used in assays to investigate enzyme interactions and metabolic pathways.

Medicine: The compound has potential applications in drug development due to its structural similarity to other bioactive molecules. It can be used as a precursor for the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

Comparison with Similar Compounds

4-Hydroxy-3-nitrobenzoic acid: Similar structure but lacks the methyl group.

4-Hydroxy-5-nitrobenzoic acid: Similar structure but with different positioning of the nitro group.

3-Hydroxy-4-nitrobenzoic acid: Similar structure but with different positioning of the hydroxyl and nitro groups.

Uniqueness: 4-Hydroxy-3-methyl-5-nitrobenzoic acid is unique due to the presence of both a methyl group and a nitro group on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name |

4-hydroxy-3-methyl-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUQMLPTXBVNUBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)acetate](/img/structure/B2425693.png)

![2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetamide](/img/structure/B2425694.png)

![5-(4-Bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2425696.png)

![ETHYL 2-(2-{[4-(2,3-DIMETHYLPHENYL)-5-{[(4-METHYL-3-NITROPHENYL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2425698.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2425700.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 5-chloro-2-fluorobenzoate](/img/structure/B2425705.png)

![ETHYL 2-METHYL-5-[N-(3-NITROBENZENESULFONYL)4-METHYLBENZAMIDO]-1-BENZOFURAN-3-CARBOXYLATE](/img/structure/B2425708.png)

![{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-3-yl}methanol](/img/structure/B2425709.png)

![1-[3-(3-BROMOPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]PIPERIDINE](/img/structure/B2425715.png)